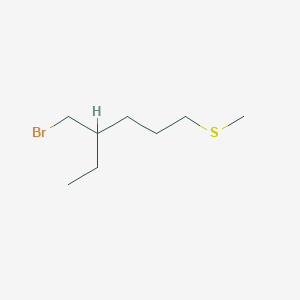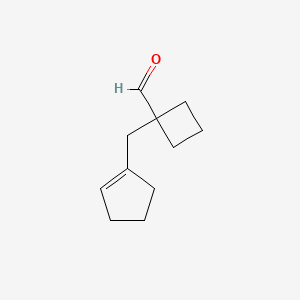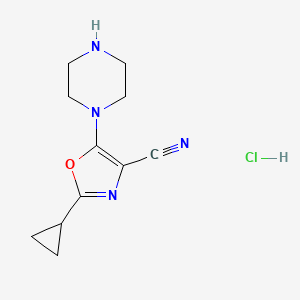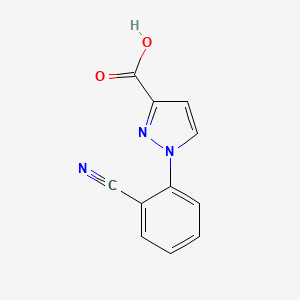
1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyano group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The cyano group and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrazole ring can also participate in π-π stacking interactions, which are important in drug-receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanophenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrazole ring.
Quinazoline derivatives: These compounds also feature nitrogen-containing heterocycles and have similar biological activities.
Pyrrole derivatives: These compounds have a five-membered ring with nitrogen atoms and are used in similar applications.
Uniqueness
1-(2-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a carboxylic acid group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H7N3O2 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
1-(2-cyanophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O2/c12-7-8-3-1-2-4-10(8)14-6-5-9(13-14)11(15)16/h1-6H,(H,15,16) |
Clé InChI |
LLZDGDXWSYFWFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



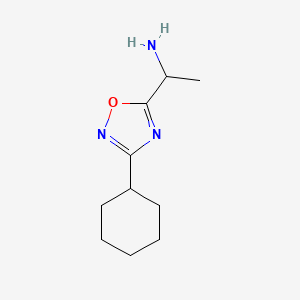
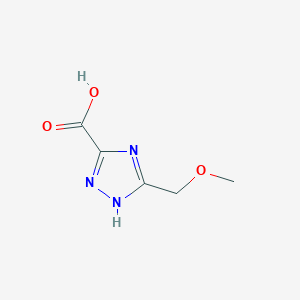

methanol](/img/structure/B13235325.png)
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13235343.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13235347.png)
amine](/img/structure/B13235352.png)
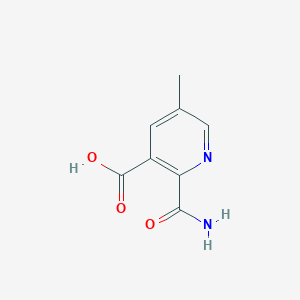
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)
